N-(Azido-PEG2)-N-Biotin-PEG3-acid is a specialized compound that combines the functionalities of azide and biotin with polyethylene glycol (PEG) linkers. This compound is significant in biochemical research and applications due to its unique properties, which facilitate various chemical reactions, particularly in bioconjugation and drug delivery systems. The presence of the azide group allows for participation in click chemistry, while the biotin moiety enables specific binding to proteins or other biomolecules.
This compound can be classified under bioconjugates and PEG derivatives. It is synthesized from commercially available starting materials, often through methods involving click chemistry and other organic reactions. Its applications span across molecular biology, medicinal chemistry, and materials science.
The synthesis of N-(Azido-PEG2)-N-Biotin-PEG3-acid typically involves several key steps:
These synthetic routes are optimized for yield and purity, often employing techniques such as high-performance liquid chromatography to analyze the product.
The molecular formula of N-(Azido-PEG2)-N-Biotin-PEG3-acid is , with a molecular weight of approximately 478.5 g/mol. The structure features:
The compound's structure can be visualized as a branched system where the azide and biotin functionalities are strategically placed to facilitate interactions with biological targets.
N-(Azido-PEG2)-N-Biotin-PEG3-acid participates in several important chemical reactions:
These reactions are critical for developing complex biomolecular constructs in research applications.
The mechanism of action for N-(Azido-PEG2)-N-Biotin-PEG3-acid involves:
This dual functionality allows researchers to create targeted therapeutic agents or imaging probes efficiently.
N-(Azido-PEG2)-N-Biotin-PEG3-acid exhibits several notable physical and chemical properties:
These properties make it an ideal candidate for use in various scientific applications, including drug delivery systems and protein labeling.
N-(Azido-PEG2)-N-Biotin-PEG3-acid has diverse applications in scientific research:
The architecture of N-(Azido-PEG2)-N-Biotin-PEG3-acid exemplifies a modular approach to bioconjugate engineering, integrating three critical elements: a bio-orthogonal azide handle, a high-affinity biotin moiety, and a terminal carboxylic acid. This trifunctional design enables sequential, site-specific conjugation strategies essential for complex biomolecular labeling. Polyethylene glycol (PEG) spacers serve as the structural backbone, mitigating steric hindrance while enhancing aqueous solubility. The reagent’s asymmetric PEG configuration—comprising a diethylene glycol (PEG2) unit linked to the azide and a triethylene glycol (PEG3) segment connected to the biotin—optimizes spatial separation between functional domains. This asymmetry prevents competitive interference during binding events, such as simultaneous streptavidin capture and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1] [6].
Cleavability represents an advanced design feature integrated into such reagents. While the standard structure lacks inherent cleavage sites, synthetic variants incorporate disulfide or acid-labile linkers (e.g., dialkoxydiphenylsilane) between the biotin and PEG segments. This enables gentle elution (e.g., using 50 mM sodium dithionite or 10% formic acid) of captured biomolecules from streptavidin resins without denaturation—critical for proteomic studies requiring intact proteins [2]. Additionally, the terminal carboxylic acid permits covalent attachment to primary amines via carbodiimide-mediated coupling, forming stable amide bonds essential for creating enzyme-degradable peptide-PEG conjugates .
Table 1: Structural Components of PEG-Based Bioconjugation Reagents
Component | Role in Design | Example in N-(Azido-PEG2)-N-Biotin-PEG3-acid |
---|---|---|
Azide Group | Enables bio-orthogonal CuAAC or SPAAC click chemistry | Terminal azide on PEG2 spacer |
Biotin Moiety | Facilitates affinity capture via streptavidin (Kd ≈ 10−15 M) | Linked via PEG3 spacer |
Carboxylic Acid | Allows EDC/NHS-mediated amidation with biomolecules | Propanoic acid terminus |
PEG Asymmetry | Prevents steric clash; customizes hydrophilicity | Azido-PEG2 (8 atoms) vs. Biotin-PEG3 (12 atoms) |
Molecular Weight | Balances solubility and steric effects | 604.7 g/mol [6] |
The reagent’s efficacy hinges on preserving the independent reactivity of its azide and biotin groups during multi-step bioconjugation. The azide group (–N₃) undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) or CuAAC with cyclooctynes or terminal alkynes, respectively, forming stable triazole linkages under physiological conditions. This bio-orthogonality allows selective labeling of metabolically incorporated non-canonical amino acids (e.g., L-homopropargylglycine) in proteomic studies without perturbing native cellular processes [2]. Concurrently, the biotin moiety engages streptavidin with near-irreversible affinity, enabling immobilization or purification of tagged complexes. Crucially, the PEG spacers isolate these functionalities: the PEG2 segment elevates azide accessibility for click reactions, while the PEG3 extension ensures unhindered biotin-streptavidin binding by distancing the biotin from the conjugation site [6] [10].
Orthogonality extends to the reagent’s conjugation sequence. Initial amide bond formation between the carboxylic acid and target proteins (e.g., via EDC/HATU activation) precedes azide-based click chemistry, ensuring the azide remains available for secondary labeling. This sequential strategy was validated using green fluorescent protein (GFP) models, where biotinylation via the carboxylic acid followed by azide-alkyne conjugation yielded homogeneous conjugates without cross-reactivity [1] [2]. The terminal carboxylic acid further enables modular functionalization—such as Boc deprotection in analogs like N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid—to introduce primary amines for additional coupling steps [4].
Table 2: Functional Group Roles in Dual-Activity Applications
Functional Group | Chemical Reactivity | Primary Applications |
---|---|---|
Azide (–N₃) | CuAAC, SPAAC with alkynes/cyclooctynes | Metabolic labeling; biomolecular tagging |
Biotin | Non-covalent streptavidin binding | Affinity purification; ELISA; flow cytometry |
Carboxylic Acid | EDC/NHS-mediated amidation | Protein conjugation; surface immobilization |
PEG Chains | Solubility enhancement; steric shielding | Prevents aggregation; maintains binding pocket accessibility [3] [10] |
PEG spacer length critically governs the reagent’s hydrodynamic properties and binding efficiency. N-(Azido-PEG2)-N-Biotin-PEG3-acid incorporates a combined spacer length of 50 atoms (PEG2 + PEG3), optimizing solubility while minimizing steric interference. Shorter spacers (e.g., ≤4 ethylene glycol units) risk burying biotin within protein crevices, reducing streptavidin accessibility by >50% in surface plasmon resonance assays [10]. Conversely, excessive PEGylation (e.g., PEG6) diminishes binding affinity due to entropic penalties during streptavidin docking, as observed in IC50 shifts from 3.1 nM (PEG2) to 5.8 nM (PEG6) in competitive binding assays [3].
The asymmetric PEG design specifically addresses compartment-specific challenges:
Table 3: Impact of PEG Spacer Length on Functional Performance
Spacer Length (Atoms) | Solubility (log P) | Biotin-Streptavidin Kd | Key Observations |
---|---|---|---|
8 (PEG2) | -0.5 | 10−14 M | Optimal for azide click reactivity; moderate steric shielding [1] |
12 (PEG3) | -1.2 | 10−15 M | Maximizes biotin accessibility; ideal for affinity columns [6] [10] |
24 (PEG6) | -2.0 | 10−13 M | Reduced binding due to chain flexibility; increased hydrodynamic radius [3] |
Synthetic refinements further tailor spacer performance. Branching—as in Y-shaped biotin-bis-azide-PEG constructs—amplifies labeling density without compromising solubility, enabling dual-probe conjugation for enhanced target engagement in amyloid detection systems [7]. Additionally, Polydispersity Index (Ð) control during PEG synthesis (Ð < 1.1) ensures uniform spacing and batch-to-batch reproducibility, critical for diagnostic applications .
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